molecular formula C25H24N6O4S B2595642 N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872994-96-2

N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No.: B2595642
CAS No.: 872994-96-2
M. Wt: 504.57
InChI Key: WIMLUVIVXVBQCI-UHFFFAOYSA-N
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Description

N-(2-(6-((2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a sophisticated synthetic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its versatil interaction with various enzyme families (source) . This structural motif is frequently explored in the development of kinase inhibitors, which are critical tools for interrogating cellular signaling pathways (source) . The molecule's design incorporates a 2,3-dihydrobenzo[b][1,4]dioxin fragment, a group often associated with bioactive molecules, linked via a thioether and amide chain, suggesting its potential as a targeted covalent inhibitor or a high-affinity binder designed to probe specific protein kinases. Its primary research application is in chemical biology and oncology, where it serves as a probe to study kinase dysregulation in cancer cell proliferation and survival. Researchers can utilize this compound to elucidate novel mechanisms of action, identify new therapeutic targets, and study signal transduction cascades in vitro. The product is supplied with comprehensive analytical data, including HPLC and mass spectrometry, to ensure identity and purity for reliable and reproducible research outcomes. It is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-[6-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O4S/c1-16-2-4-17(5-3-16)25(33)26-11-10-22-29-28-21-8-9-24(30-31(21)22)36-15-23(32)27-18-6-7-19-20(14-18)35-13-12-34-19/h2-9,14H,10-13,15H2,1H3,(H,26,33)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMLUVIVXVBQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide (referred to as Compound A) is a complex organic molecule that has garnered interest for its potential biological activities. This article provides an overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Compound A is characterized by a unique combination of a dihydrobenzo[dioxin] moiety and a triazolo-pyridazine structure. Its molecular formula is C18H20N6O3SC_{18}H_{20}N_{6}O_{3}S, with a molecular weight of approximately 398.44 g/mol. The structural complexity of Compound A suggests potential interactions with various biological targets.

Antitumor Activity

Research indicates that derivatives of triazoles, similar to those found in Compound A, exhibit significant antitumor properties. For instance, studies have shown that pyrazole derivatives can inhibit key oncogenic pathways such as BRAF(V600E) and EGFR signaling pathways, which are crucial in the development of certain cancers . The presence of the triazole ring in Compound A may enhance its antitumor efficacy through similar mechanisms.

Anti-inflammatory and Antioxidant Properties

Compounds containing the dihydrobenzo[dioxin] structure have been associated with anti-inflammatory effects. In particular, derivatives have shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO), suggesting that Compound A could possess similar anti-inflammatory activity . Additionally, the antioxidant properties observed in related compounds indicate that it may help mitigate oxidative stress in biological systems.

Structure-Activity Relationships (SAR)

The SAR analysis of compounds related to Compound A highlights the importance of specific functional groups in modulating biological activity. For example:

  • Dihydrobenzo[dioxin] moiety : This part may contribute to lipophilicity and cellular membrane permeability.
  • Triazole and pyridazine rings : These heterocycles are known for their ability to interact with various enzymes and receptors, enhancing the compound's pharmacological profile.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that similar compounds exhibit potent inhibitory effects against cancer cell lines. For example, studies on pyrazole derivatives showed IC50 values in the low micromolar range against various tumor types .
  • In Vivo Efficacy : Animal models have been employed to evaluate the therapeutic potential of compounds structurally related to Compound A. One study reported significant tumor regression in mice treated with a similar triazole-containing compound at doses ranging from 100 to 300 mg/kg .

Comparison with Similar Compounds

Table 1. Structural Comparison with Analogous Compounds

Compound Class Core Structure Key Functional Groups Potential Bioactivity Reference
Target Compound Triazolo[4,3-b]pyridazin Thioether, benzamide Not reported
Thieno[2,3-d]pyrimidines Thienopyrimidin Trifluoromethylphenoxy Antimicrobial
Sulfonamide derivatives Imidazolidin-2-ylidene Chlorophenyl, sulfonamide Enzyme inhibition
Thiadiazole-acetamides Thiadiazole-triazine Trichloroethyl, acetamide Antitubercular (hypothetical)

Predictive Modeling and Functional Insights

and highlight computational tools for property prediction and activity profiling:

  • Molecular fingerprints : Structural similarity metrics (e.g., Tanimoto coefficients) and ChemGPS-NP () enable virtual screening by mapping the compound into chemical space, identifying analogs with shared bioactivity profiles .

Table 3. Predictive Metrics for Compound Analysis

Model/Method Application Performance (RMSE/R²) Reference
XGBoost Property prediction RMSE = 9.091 K, R² = 0.928
ChemGPS-NP Virtual screening Superior to similarity-based
Molecular fingerprints Biological activity ranking Dependent on coefficient

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